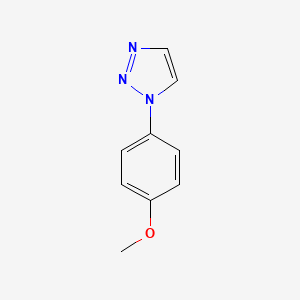

1-(4-methoxyphenyl)-1H-1,2,3-triazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

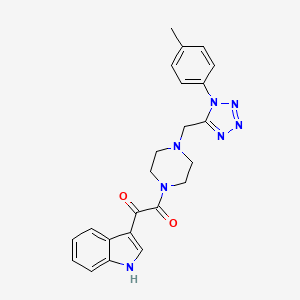

1-(4-methoxyphenyl)-1H-1,2,3-triazole, also known as P-Methoxyphenyl-1H-1,2,3-triazole or MPPT, is a chemical compound that has gained significant attention in the field of scientific research. It is a heterocyclic organic compound that contains a triazole ring, which is a five-membered ring consisting of two carbon atoms and three nitrogen atoms. MPPT has been synthesized using various methods, and it has shown promising results in numerous scientific studies.

科学的研究の応用

Synthesis and Characterization

Synthesis Techniques : 1-(4-methoxyphenyl)-1H-1,2,3-triazole and its derivatives can be synthesized using metal-free multi-component reactions from primary amine, ketones, and 4-nitrophenyl azide. The structural elucidation is done using various spectroscopic analyses (Vo, 2020).

Crystal Structure Determination : Specific derivatives, such as 1-(4-methoxyphenyl)-5-methyl-N’-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide, have been structurally characterized through NMR spectroscopy and X-ray diffraction (Kariuki et al., 2022).

Chemical Modification and Properties : The compound's chemical properties can be modified to enhance certain characteristics, such as antimicrobial activities. Various derivatives have been synthesized and their structures confirmed through spectral techniques (Reddy et al., 2016).

Antimicrobial and Antifungal Applications

Antimicrobial Activity : Some derivatives of 1-(4-methoxyphenyl)-1H-1,2,3-triazole have shown notable antimicrobial activity. For example, certain compounds displayed significant inhibition against Candida albicans (Massa et al., 1992).

Enhanced Biological Activity : The introduction of a methoxyphenyl radical in certain positions of the triazole nucleus can significantly increase antimicrobial activity. Derivatives with specific substituents have shown enhanced performance (Samelyuk & Kaplaushenko, 2013).

Corrosion Inhibition

- Corrosion Inhibition in Mild Steel : Derivatives of 1-(4-methoxyphenyl)-1H-1,2,3-triazole have been evaluated as corrosion inhibitors for mild steel in acidic media. Their adsorption on the metal surface follows the Langmuir isotherm, and they exhibit high inhibition efficiency (Hrimla et al., 2021).

Pharmacological Applications

Potential in Pharmacology : The structural features of 1-(4-methoxyphenyl)-1H-1,2,3-triazole derivatives have been exploited in pharmacological applications, indicating their role in the development of new medications (Sheremet et al., 2004).

Cytotoxicity and Molecular Docking Studies : Specific derivatives have been synthesized and evaluated for cytotoxicity against breast cancer cell lines. Molecular docking studies have shown good interaction with tyrosine kinase active sites, indicating potential anticancer applications (Shinde et al., 2022).

特性

IUPAC Name |

1-(4-methoxyphenyl)triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c1-13-9-4-2-8(3-5-9)12-7-6-10-11-12/h2-7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZFFHSJDMVPSHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C=CN=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-methoxyphenyl)-1H-1,2,3-triazole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[(4-Methoxyphenyl)methyl]-4,7-dimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2713789.png)

![N-[3-(1-benzofuran-2-yl)propyl]-2-(trifluoromethoxy)benzene-1-sulfonamide](/img/structure/B2713794.png)

![13-(2-Methoxyphenyl)-11-(thiophen-2-yl)-8-thia-3,10-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaene-4,6-diol](/img/structure/B2713798.png)

![N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)furan-3-carboxamide](/img/structure/B2713801.png)

![4-({3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)morpholine](/img/structure/B2713803.png)

![4-benzoyl-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)benzamide hydrochloride](/img/structure/B2713809.png)

![(2-chlorophenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2713810.png)